REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=O)[C:5]1=[O:14].Cl(O)(=O)(=O)=O>C(O)(=O)C.[Pd]>[Cl:1][CH2:2][CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:14]
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Name
|
|
Quantity
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5.24 g
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Type
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reactant
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Smiles
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ClCCN1C(C(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
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0.2 mL
|
Type
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reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
|
1 g
|
Type
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catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The clear solution was filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel, eluent chloroform
|
Name
|
|
Type
|
product
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Smiles
|
ClCCN1C(CC2=CC=CC=C12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |